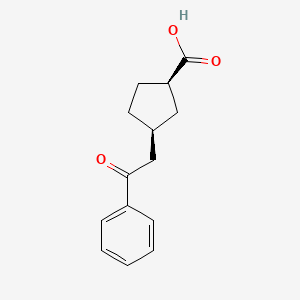

cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid

CAS No.: 733740-23-3

Cat. No.: VC4058307

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 733740-23-3 |

|---|---|

| Molecular Formula | C14H16O3 |

| Molecular Weight | 232.27 g/mol |

| IUPAC Name | (1R,3S)-3-phenacylcyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C14H16O3/c15-13(11-4-2-1-3-5-11)9-10-6-7-12(8-10)14(16)17/h1-5,10,12H,6-9H2,(H,16,17)/t10-,12+/m0/s1 |

| Standard InChI Key | KUSALHNDZJBSBH-CMPLNLGQSA-N |

| Isomeric SMILES | C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2)C(=O)O |

| SMILES | C1CC(CC1CC(=O)C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | C1CC(CC1CC(=O)C2=CC=CC=C2)C(=O)O |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound features a cyclopentane ring with two key substituents:

-

A carboxylic acid group at position 1, which confers acidity (pKa ≈ 4.5–5.0) and hydrogen-bonding capacity .

-

A 2-oxo-2-phenylethyl group at position 3, introducing keto-enol tautomerism potential and π-π stacking interactions via the phenyl ring.

The cis stereochemistry (1R,3S or 1S,3R configuration) creates a distinct spatial arrangement, influencing:

-

Conformational flexibility: The cis geometry imposes steric constraints, reducing rotational freedom compared to trans isomers .

-

Dipole interactions: Proximity of the polar carboxylic acid and ketone groups enhances solubility in polar aprotic solvents.

Table 1: Comparative Structural Features of Cyclopentane Carboxylic Acid Derivatives

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically involves multi-step sequences leveraging classical organic transformations:

Cyclopentane Ring Formation

-

Diels-Alder Reaction: Cyclopentane precursors are synthesized via [4+2] cycloaddition between cyclopentadiene and electron-deficient dienophiles (e.g., maleic anhydride).

-

Ring-Closing Metathesis: Grubbs catalyst-mediated closure of diene substrates offers stereochemical control.

Stereochemical Control

-

Chiral Auxiliaries: Use of (R)- or (S)-BINOL derivatives to induce desired cis configuration during acylation steps .

-

Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures to isolate cis enantiomers.

Physicochemical Properties

Experimental and Predicted Data

-

Melting Point: Estimated 180–185°C (analogous nitro derivative: 192°C ).

-

Solubility:

-

Water: <0.1 mg/mL (pH 7.4)

-

DMSO: 25–30 mg/mL

-

Ethanol: 15–20 mg/mL

-

-

LogP: Calculated 2.1 ± 0.3 (indicating moderate lipophilicity) .

Spectroscopic Fingerprints

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume